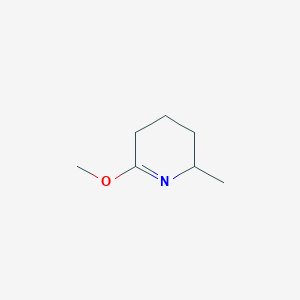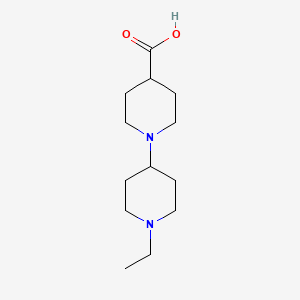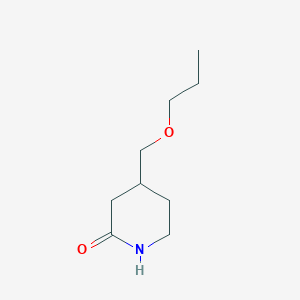
4-(Propoxymethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propoxymethyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propoxymethyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection and O-activation sequences . Another method involves the use of ammonium acetate in multicomponent reactions to prepare various substituted piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, the use of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow reaction can produce enantioenriched piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions
4-(Propoxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to lactams using oxidizing agents like sodium chlorite.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be functionalized with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, rhodium complexes.
Major Products
The major products formed from these reactions include various substituted piperidines, lactams, and amines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-(Propoxymethyl)piperidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propoxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can inhibit enzymes like tubulin polymerization, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific substituents and functional groups present on the piperidine ring .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: A piperidine alkaloid with antiproliferative effects on various cancer types.
Matrine: Another piperidine alkaloid with significant biological activities.
Uniqueness
4-(Propoxymethyl)piperidin-2-one is unique due to its specific propoxymethyl substituent, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(propoxymethyl)piperidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-2-5-12-7-8-3-4-10-9(11)6-8/h8H,2-7H2,1H3,(H,10,11) |
InChI Key |
NNMQBSBAXKQXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


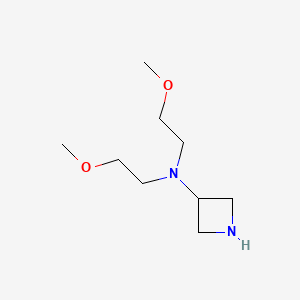
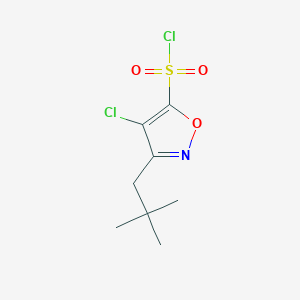
![tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate](/img/structure/B13215094.png)
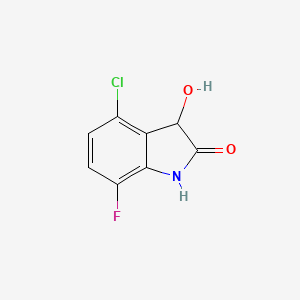
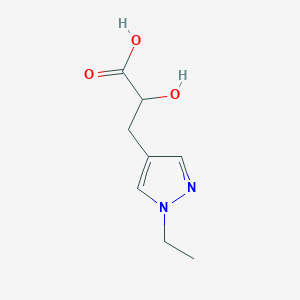

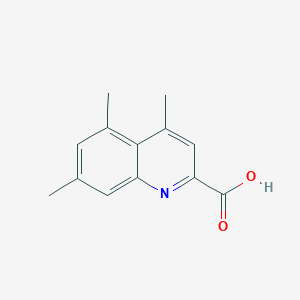
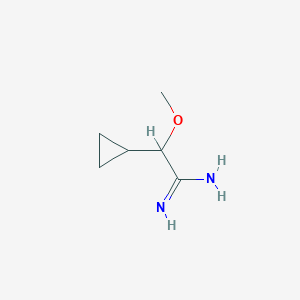
![(2S)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13215116.png)
![Ethyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13215122.png)
